molecular formula C15H10ClNO2S B7878218 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid

3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid

Cat. No.: B7878218
M. Wt: 303.8 g/mol
InChI Key: WKXCROVQZMTIJS-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chlorophenylthio group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid typically involves the introduction of the chlorophenylthio group to the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The chlorophenylthio group can then be introduced through a nucleophilic substitution reaction using 4-chlorothiophenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid can be compared to other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    5-fluoro-1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-9-5-7-10(8-6-9)20-14-11-3-1-2-4-12(11)17-13(14)15(18)19/h1-8,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXCROVQZMTIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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